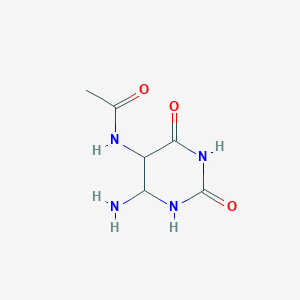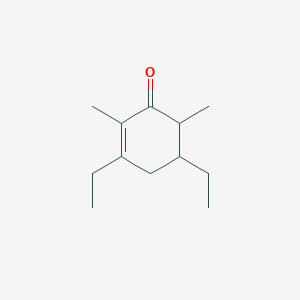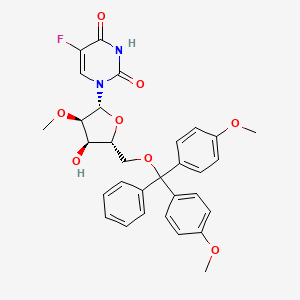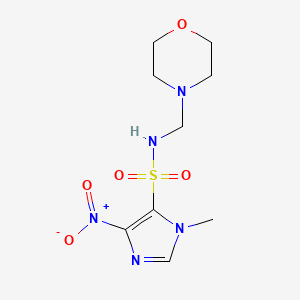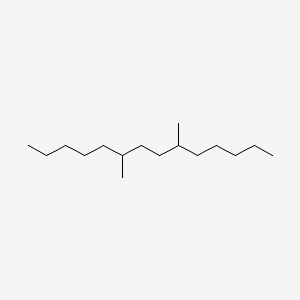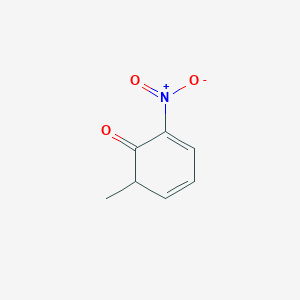
2,5-Bis(3-methylbutyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(3-methylbutyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its two 3-methylbutyl groups attached to the 2 and 5 positions of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-methylbutyl)furan typically involves the alkylation of a furan derivative. One common method is the Friedel-Crafts alkylation, where a furan compound reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and reaction parameters are carefully controlled to maximize yield and minimize byproducts. The use of biomass-derived furans as starting materials aligns with green chemistry principles, promoting sustainability and reducing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(3-methylbutyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids or other oxygenated derivatives.
Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using alkyl halides or acyl chlorides in the presence of Lewis acids.
Major Products Formed:
Oxidation: Furanic acids, such as 2,5-furandicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkylated or acylated furan derivatives.
Applications De Recherche Scientifique
2,5-Bis(3-methylbutyl)furan has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of bio-based materials, such as biodegradable plastics and renewable fuels.
Mécanisme D'action
The mechanism of action of 2,5-Bis(3-methylbutyl)furan depends on its specific application. In biological systems, it may interact with cellular targets through its furan ring and alkyl groups, affecting various molecular pathways. For example, its antimicrobial activity could involve disrupting bacterial cell membranes or interfering with essential enzymes. The exact molecular targets and pathways can vary based on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
2,5-Bis(hydroxymethyl)furan: A bio-based diol used in polymer synthesis.
2,5-Dimethylfuran: A potential biofuel with high energy density.
2,5-Furandicarboxylic acid: A precursor for bio-based polymers like polyethylene furanoate.
Uniqueness: 2,5-Bis(3-methylbutyl)furan is unique due to its specific alkyl groups, which impart distinct physical and chemical properties
Propriétés
Numéro CAS |
72636-57-8 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2,5-bis(3-methylbutyl)furan |
InChI |
InChI=1S/C14H24O/c1-11(2)5-7-13-9-10-14(15-13)8-6-12(3)4/h9-12H,5-8H2,1-4H3 |
Clé InChI |
OXNAKNFQLPERDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=CC=C(O1)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


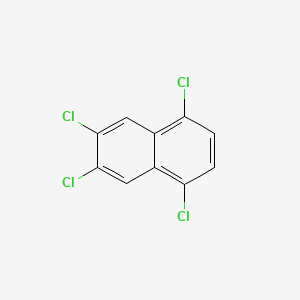
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)
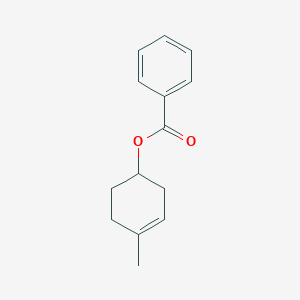
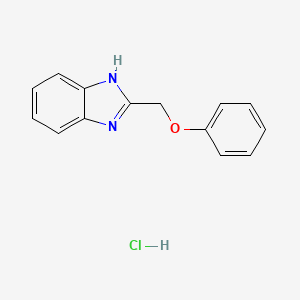
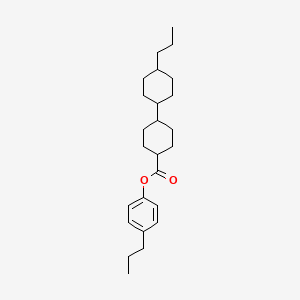
![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
